molecular formula C7H14O6 B7769239 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol CAS No. 688007-20-7

2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol

Cat. No.: B7769239
CAS No.: 688007-20-7
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-UHFFFAOYSA-N
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Description

Beta-D-Glucopyranoside, methyl: is a glycoside compound where a glucose molecule is bonded to a methanol molecule through a glycosidic bond. It is commonly found in various plants and is used in a variety of scientific and industrial applications. This compound is known for its role in carbohydrate chemistry and its utility as a substrate in enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Chemical Synthesis: Beta-D-Glucopyranoside, methyl can be synthesized by reacting glucose with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond.

    Enzymatic Synthesis: Enzymes such as glycosyltransferases can catalyze the transfer of a glucose moiety from a donor molecule to methanol, forming 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol under mild conditions.

Industrial Production Methods

    Fermentation: Certain microorganisms can produce this compound through fermentation processes. The microorganisms are cultured in a medium containing glucose and methanol, and the compound is extracted and purified from the fermentation broth.

    Chemical Catalysis: Industrial production often involves the use of chemical catalysts to accelerate the reaction between glucose and methanol, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Beta-D-Glucopyranoside, methyl can undergo hydrolysis in the presence of acids or enzymes, breaking down into glucose and methanol.

    Oxidation: The compound can be oxidized to form various derivatives, depending on the conditions and reagents used.

    Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Acid Catalysts: Hydrochloric acid or sulfuric acid are commonly used for hydrolysis reactions.

    Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Enzymes: Glycosidases and glycosyltransferases are used for enzymatic reactions involving 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol.

Major Products

    Glucose and Methanol: Products of hydrolysis.

    Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.

    Substituted Glycosides: Products of substitution reactions.

Scientific Research Applications

Chemistry

    Substrate for Enzymatic Studies: Beta-D-Glucopyranoside, methyl is used as a substrate to study the activity and specificity of glycosidases and glycosyltransferases.

    Carbohydrate Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.

Biology

    Metabolic Studies: The compound is used to investigate metabolic pathways involving glycosides in plants and microorganisms.

    Cellular Transport: It is used to study the transport mechanisms of glycosides across cell membranes.

Medicine

    Drug Development: Beta-D-Glucopyranoside, methyl is used in the development of glycoside-based drugs and prodrugs.

    Diagnostic Tools: It is used in assays to detect and quantify glycosidase activity in biological samples.

Industry

    Food Industry: The compound is used as a flavor enhancer and sweetener in food products.

    Cosmetics: It is used in cosmetic formulations for its moisturizing properties.

Mechanism of Action

Enzymatic Hydrolysis: : Beta-D-Glucopyranoside, methyl is hydrolyzed by glycosidases, which cleave the glycosidic bond to release glucose and methanol. The enzyme binds to the glycoside and catalyzes the hydrolysis reaction through a series of steps involving the formation of an enzyme-substrate complex, transition state, and product release.

Molecular Targets and Pathways

    Glycosidases: These enzymes specifically target the glycosidic bond in 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol.

    Metabolic Pathways: The compound is involved in metabolic pathways related to carbohydrate metabolism and energy production.

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Glucopyranoside, methyl: Similar structure but with an alpha glycosidic bond.

    Beta-D-Galactopyranoside, methyl: Similar structure but with a galactose moiety instead of glucose.

    Beta-D-Glucopyranoside, ethyl: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

    Beta-D-Glucopyranoside, methyl: has a specific beta glycosidic bond, which affects its reactivity and interaction with enzymes compared to its alpha counterpart.

    The presence of a methyl group: makes it more hydrophobic compared to other glycosides with larger alkyl groups, influencing its solubility and applications in different fields.

Properties

IUPAC Name

2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859172
Record name Methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709-50-2, 97-30-3, 1824-94-8, 3396-99-4, 617-04-9, 688007-20-7
Record name .beta.-Methylglucoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-Methylglucoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-Methylglucoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl galactoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-Methyl-D-galactoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl D-mannopyranoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .beta.-D-Glucopyranoside, methyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol

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